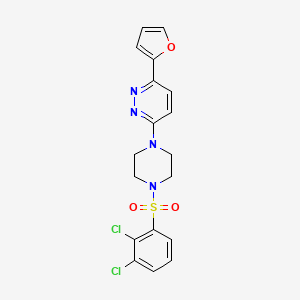

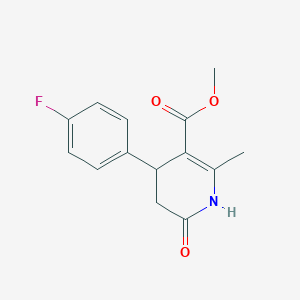

Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Descripción general

Descripción

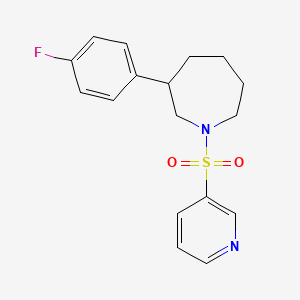

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The introduction of the fluorophenyl and methyl groups could potentially alter the properties of the original pyridine molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methyl groups, and the attachment of the fluorophenyl group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the fluorophenyl and methyl groups could introduce steric effects that influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the electron-withdrawing fluorine atom, and the electron-donating methyl groups. The pyridine ring might participate in electrophilic aromatic substitution reactions, while the fluorine atom might make the phenyl ring more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A significant application of this compound is in the field of asymmetric synthesis. Huang, Zhu, and Broadbent (2010) developed a practical route for the asymmetric synthesis of (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, a derivative of the compound , using a chiral thiourea organocatalyst (Huang, Zhu, & Broadbent, 2010).

Potential Calcium-Channel Antagonist Activity

Linden et al. (2011) researched the calcium modulatory properties of 1,4-dihydropyridine derivatives, which include this compound. They found that the 1,4-dihydropyridine ring in these structures has a distinct conformation which may influence their bioactivity (Linden, Şafak, Şimşek, & Gündüz, 2011).

Derivative Synthesis

Matsuo et al. (2005) synthesized derivatives of this compound, focusing on pyrrolo- and furo-1,4-dihydropyridine derivatives. Their research contributes to the understanding of the synthetic possibilities and variations of this compound (Matsuo, Adachi, Takagi, Ueno, Arase, & Kuroi, 2005).

Eco-Friendly Synthesis Methods

Rodríguez et al. (2011) described an eco-friendly methodology for synthesizing N-heterocycles related to dihydropyridines, which are valuable in medicinal chemistry. Their approach emphasizes sustainability and efficiency in the synthesis process (Rodríguez, Martín, Suárez, Martín, & Albericio, 2011).

Anticonvulsant Enaminones Study

Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, including derivatives of the compound in focus. They observed significant conformational features in the cyclohexene rings of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Antimycobacterial Activity

Kumar et al. (2008) discovered that certain derivatives of this compound have antimycobacterial activity, notably against Mycobacterium tuberculosis. This highlights its potential in developing new therapeutic agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-3-5-10(15)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCGNXMFSRXUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)

![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)

![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2359204.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)